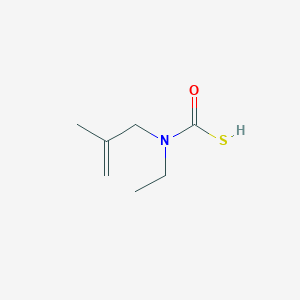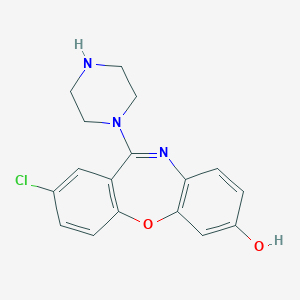
4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butanoic acid moieties linked by a dithiobis group, with trifluoroacetyl amino substituents. It is used in various scientific research applications due to its distinctive reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: Reduction of the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions at the trifluoroacetyl amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Homocystine: Similar in structure with a disulfide linkage but lacks the trifluoroacetyl amino groups.
Cystathionine: Contains a thioether linkage instead of a disulfide bond.
L-Homocysteine: A simpler analog with a single thiol group.
Uniqueness
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is unique due to the presence of trifluoroacetyl amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
105996-54-1 |
|---|---|
Molecular Formula |
C12H14F6N2O6S2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1 |
InChI Key |
YAJJPBDKGWHGFJ-WDSKDSINSA-N |
SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
Isomeric SMILES |
C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
| 105996-54-1 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-](/img/structure/B25556.png)






![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)




